
3-(3-Methoxyphenyl)hexane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxyphenyl)hexane-2,5-dione is an organic compound with the molecular formula C13H16O3 It is a derivative of curcumin, a natural compound found in turmeric
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)hexane-2,5-dione can be achieved through several methods. One common approach involves the hydrogenation of curcumin. This process yields three major compounds: 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)heptan-3-one, and 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale hydrogenation processes. These methods are optimized for high yield and purity, ensuring that the compound meets the necessary standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methoxyphenyl)hexane-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and halogenating agents for substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, hydrogenation of curcumin yields compounds such as 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione .
Scientific Research Applications
3-(3-Methoxyphenyl)hexane-2,5-dione has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other compounds. In biology, it is studied for its potential biological activities, including anti-inflammatory and antioxidant properties. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of chronic diseases. In industry, it is used in the production of various chemical products .
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)hexane-2,5-dione involves its interaction with various molecular targets and pathways. It is known to modulate multiple cellular signaling pathways, including those involved in inflammation and oxidative stress. The compound’s ability to interact with different proteins facilitates its selective modulation of these pathways, contributing to its biological activities .
Comparison with Similar Compounds
3-(3-Methoxyphenyl)hexane-2,5-dione can be compared with other similar compounds, such as curcumin and its derivativesSimilar compounds include 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)heptan-3-one, and 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol . The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities.
Properties
CAS No. |
583887-44-9 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)hexane-2,5-dione |
InChI |
InChI=1S/C13H16O3/c1-9(14)7-13(10(2)15)11-5-4-6-12(8-11)16-3/h4-6,8,13H,7H2,1-3H3 |
InChI Key |
ZLESGFADUJEFKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC(=CC=C1)OC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine](/img/structure/B14230990.png)
![1,4-Dioxaspiro[4.5]decane-8-acetamide, N,N,8-trimethyl-](/img/structure/B14231008.png)

![2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14231018.png)
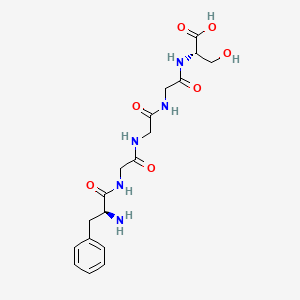
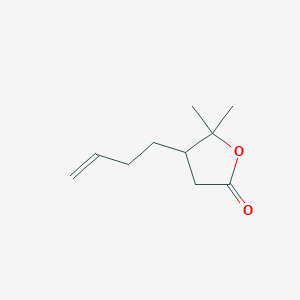
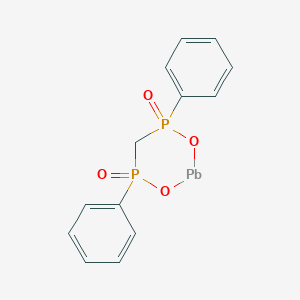
![2-(3-Hexylthiophen-2-yl)-5-[5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B14231032.png)
![3,5-Dichloro-4-[1,2-diamino-2-(2-fluoro-4-hydroxyphenyl)ethyl]phenol](/img/structure/B14231037.png)
![S-{4-[(4-Isocyanophenyl)ethynyl]phenyl} ethanethioate](/img/structure/B14231045.png)
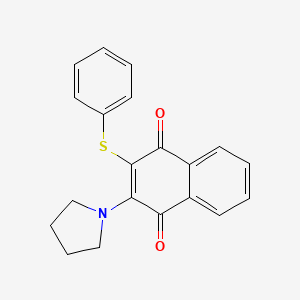
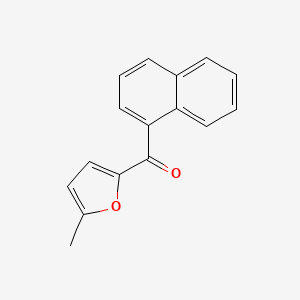
![N-[7-(Hydroxyamino)-7-oxoheptyl]pyridine-2-carboxamide](/img/structure/B14231075.png)
![6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid](/img/structure/B14231082.png)
